molecular formula C10H13N5OS B13988529 9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- CAS No. 10182-52-2

9H-Purine-6(1H)-thione, 9-(morpholinomethyl)-

Cat. No.: B13988529
CAS No.: 10182-52-2
M. Wt: 251.31 g/mol
InChI Key: DWPFWHPKJVNYCQ-UHFFFAOYSA-N
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Description

9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- is a complex organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropurine with morpholine in the presence of a base, such as sodium hydride, to form the morpholinomethyl derivative. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

Scientific Research Applications

9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- involves its interaction with specific molecular targets. In the context of its anti-tumor activity, it has been shown to induce apoptosis in cancer cells by affecting mitochondrial function and increasing the production of reactive oxygen species (ROS). This leads to the activation of caspase enzymes, which play a crucial role in the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- stands out due to its unique morpholinomethyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

10182-52-2

Molecular Formula

C10H13N5OS

Molecular Weight

251.31 g/mol

IUPAC Name

9-(morpholin-4-ylmethyl)-3H-purine-6-thione

InChI

InChI=1S/C10H13N5OS/c17-10-8-9(11-5-12-10)15(6-13-8)7-14-1-3-16-4-2-14/h5-6H,1-4,7H2,(H,11,12,17)

InChI Key

DWPFWHPKJVNYCQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C=NC3=C2NC=NC3=S

Origin of Product

United States

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